1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione 1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione
Brand Name: Vulcanchem
CAS No.: 6344-27-0
VCID: VC17317686
InChI: InChI=1S/C14H8N2O5/c17-10-2-1-8(15-11(18)3-4-12(15)19)7-9(10)16-13(20)5-6-14(16)21/h1-7,17H
SMILES:
Molecular Formula: C14H8N2O5
Molecular Weight: 284.22 g/mol

1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione

CAS No.: 6344-27-0

Cat. No.: VC17317686

Molecular Formula: C14H8N2O5

Molecular Weight: 284.22 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione - 6344-27-0

Specification

CAS No. 6344-27-0
Molecular Formula C14H8N2O5
Molecular Weight 284.22 g/mol
IUPAC Name 1-[3-(2,5-dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione
Standard InChI InChI=1S/C14H8N2O5/c17-10-2-1-8(15-11(18)3-4-12(15)19)7-9(10)16-13(20)5-6-14(16)21/h1-7,17H
Standard InChI Key DYAACMIJCPQJOE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1N2C(=O)C=CC2=O)N3C(=O)C=CC3=O)O

Introduction

Chemical Structure and Physicochemical Properties

1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione (CAS: 6344-27-0) is a bismaleimide derivative featuring two pyrrole-2,5-dione moieties linked via a 4-hydroxy-1,3-phenylene bridge. Its molecular formula is C<sub>14</sub>H<sub>8</sub>N<sub>2</sub>O<sub>5</sub>, with a molecular weight of 284.22 g/mol. The compound’s structure is distinguished by the presence of electron-withdrawing maleimide groups and a hydroxyl substituent on the central aromatic ring, which significantly influences its reactivity and intermolecular interactions .

Table 1: Comparative Structural Properties of Hydroxyl and Methoxy Derivatives

PropertyHydroxyl Derivative (C<sub>14</sub>H<sub>8</sub>N<sub>2</sub>O<sub>5</sub>)Methoxy Derivative (C<sub>15</sub>H<sub>10</sub>N<sub>2</sub>O<sub>5</sub>)
Molecular Weight284.22 g/mol298.25 g/mol
Hydrogen Bond Donors10
Hydrogen Bond Acceptors55
Rotatable Bonds33
XLogP3-0.2 (estimated)0.1

The hydroxyl group enhances solubility in polar solvents and enables hydrogen bonding, whereas the methoxy variant (CAS: 6327-81-7) exhibits increased hydrophobicity .

Synthesis and Preparation Methods

The synthesis of 1-[3-(2,5-dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione typically involves a multi-step process derived from methodologies used for analogous bismaleimides. A validated approach, adapted from the cyclocondensation of furan-2,3-diones with urea derivatives , is outlined below:

Key Synthetic Steps:

  • Precursor Formation: React 4-hydroxy-1,3-phenylenediamine with maleic anhydride in a 1:2 molar ratio under anhydrous conditions.

  • Cyclocondensation: Heat the intermediate at 60–70°C in toluene to facilitate intramolecular cyclization, eliminating water.

  • Purification: Recrystallize the crude product from 2-propanol to yield the pure compound.

Table 2: Optimized Reaction Conditions

ParameterCondition
SolventToluene
Temperature60–70°C
Reaction Time6–8 hours
Yield47–68%

This method mirrors strategies employed for synthesizing structurally related pyrrole-2,3-diones, where furan-dione intermediates react with nucleophiles to form heterocyclic systems .

Chemical Reactivity and Functional Transformations

The compound’s reactivity is governed by its maleimide rings and hydroxyl group, enabling diverse transformations:

Nucleophilic Additions

The electron-deficient maleimide carbonyls undergo nucleophilic attacks, forming covalent adducts with amines, thiols, and alcohols. For instance, reactions with 1,2-phenylenediamines yield quinoxaline-2-one derivatives via sequential cyclization :

Pyrrole-2,5-dione+1,2-PhenylenediamineQuinoxaline-2-one+H2O\text{Pyrrole-2,5-dione} + \text{1,2-Phenylenediamine} \rightarrow \text{Quinoxaline-2-one} + \text{H}_2\text{O}

Redox Reactions

  • Reduction: Sodium borohydride reduces maleimide rings to pyrrolidine derivatives, altering the compound’s electronic properties.

  • Oxidation: Strong oxidants like KMnO<sub>4</sub> convert the hydroxyl group to a quinone, enhancing electrophilicity .

Substitution Reactions

The hydroxyl group participates in alkylation and acylation reactions. For example, treatment with methyl iodide in alkaline conditions produces the methoxy derivative (CAS: 6327-81-7) .

Applications in Scientific Research

Polymer Chemistry

The compound serves as a crosslinking agent in high-performance polymers, improving thermal stability and mechanical strength. Its bismaleimide structure facilitates covalent network formation via thermal polymerization.

Biomedical Applications

  • Anticancer Research: Preliminary studies suggest that quinoxaline derivatives synthesized from this compound exhibit cytotoxicity against cancer cell lines .

  • Enzyme Inhibition: The maleimide groups covalently modify cysteine residues in proteins, enabling applications in targeted enzyme inhibition .

Material Science

Functionalization of carbon nanotubes and graphene oxides with this compound enhances dispersion in polymer matrices, critical for nanocomposite development.

Comparative Analysis with Structural Analogues

Table 3: Property Comparison of Bismaleimide Derivatives

CompoundSubstituentMelting Point (°C)Solubility in DMSO
1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione-OH245–247High
1-[3-(2,5-Dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione-OCH<sub>3</sub>230–232Moderate
N,N’-1,3-Phenylene bismaleimide-H260–262Low

The hydroxyl derivative’s superior solubility and hydrogen-bonding capacity make it preferable for solution-phase applications, whereas the methoxy analogue offers intermediate reactivity .

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